1,6-Dihydroxy-2,4-dimethoxyanthraquinone
Description
Contextualization within Anthraquinone (B42736) Research
1,6-Dihydroxy-2,4-dimethoxyanthraquinone is a member of the vast class of compounds known as anthraquinones. ontosight.ai Anthraquinones are built upon a 9,10-anthraquinone skeleton, a tricyclic aromatic structure of three fused benzene (B151609) rings with two keto groups in the central ring. numberanalytics.comnumberanalytics.com This core structure can be extensively modified with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a wide diversity of anthraquinone derivatives with distinct properties. numberanalytics.com
Research on anthraquinones is a significant subfield of organic chemistry, driven by their prevalence in nature and their wide array of applications. numberanalytics.comnih.gov The study of these compounds, including specific derivatives like this compound, contributes to a deeper understanding of biosynthetic pathways in organisms and the relationship between chemical structure and biological activity. numberanalytics.com The exploration of individual anthraquinones helps to populate the chemical space and provides new molecular templates for various applications. nih.govcapes.gov.br
Significance of Anthraquinones in Natural Product Chemistry and Medicinal Chemistry
Anthraquinones hold a place of prominence in both natural product chemistry and medicinal chemistry due to their widespread occurrence and diverse biological functions. numberanalytics.com
In Natural Product Chemistry , anthraquinones are a major class of naturally occurring pigments found in plants, fungi, lichens, and insects. researchgate.net Their history is ancient, with compounds like alizarin (B75676) from the madder plant ( Rubia tinctorum ) being used for centuries as a red dye. numberanalytics.comnih.gov The study of these natural compounds has been instrumental in advancing the field, providing insights into the chemical ecology and biochemistry of the producing organisms. numberanalytics.comresearchgate.net They are often found in plant families such as Rubiaceae, Polygonaceae, and Rhamnaceae. researchgate.net The isolation and characterization of new anthraquinones from natural sources continue to be an active area of research. ebi.ac.uk
In Medicinal Chemistry , anthraquinones are recognized for their extensive range of pharmacological activities. nih.govresearchgate.net Historically, they have been used in traditional medicine for their laxative effects. numberanalytics.comnih.gov Modern research has unveiled a much broader spectrum of potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. numberanalytics.comresearchgate.netresearchgate.net The anthraquinone scaffold serves as a valuable "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govcapes.gov.br This has led to the development of synthetic anthraquinone derivatives as potential lead structures for new drugs. nih.govcapes.gov.br The investigation into the mechanisms of action of these compounds, such as their ability to scavenge free radicals or interact with cellular pathways, is a key focus of current medicinal chemistry research. ontosight.airesearchgate.net
Table 2: Investigated Biological Activities of Anthraquinones
| Biological Activity | Description | Key Compound Examples (General Class) |
|---|---|---|
| Antimicrobial | Inhibition of the growth of bacteria and fungi. numberanalytics.comresearchgate.net | Alizarin, Rubiadin, Damnacanthal nih.govebi.ac.uk |
| Anti-inflammatory | Reduction of inflammation, often by modulating immune responses. nih.govresearchgate.net | Emodin (B1671224), Chrysophanol researchgate.net |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. ontosight.ainumberanalytics.com | Diospyrin, Emodin researchgate.netuwa.edu.auresearchgate.net |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. ontosight.airesearchgate.net | Alizarin, Chrysophanol researchgate.net |
| Laxative | Stimulation of bowel movements. numberanalytics.comnih.gov | Rhein (B1680588), Aloe-emodin researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
1,6-dihydroxy-2,4-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(22-2)16(20)13-12(10)15(19)9-5-7(17)3-4-8(9)14(13)18/h3-6,17,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOVYGVUYZKMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162206 | |
| Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142878-33-9 | |
| Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dihydroxy-2,4-dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Bioprospecting of 1,6 Dihydroxy 2,4 Dimethoxyanthraquinone
Isolation from Botanical Sources
The quest for novel bioactive compounds has led researchers to explore a vast array of plant species. The isolation of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone has been documented from the roots of at least two species within the Rubiaceae family.
Specific Plant Species as Sources
Scientific studies have successfully isolated this compound from the following plants:
Morinda officinalis : This perennial vine is a well-known plant in traditional Chinese medicine. Research focusing on its chemical constituents has identified its roots as a source of this compound, alongside several other anthraquinones. nih.gov
Damnacanthus indicus : An evergreen shrub found in East Asia, the roots of Damnacanthus indicus have also been shown to contain this compound. nih.gov
Table 1: Botanical Sources of this compound
| Plant Species | Family | Plant Part Containing the Compound |
|---|---|---|
| Morinda officinalis | Rubiaceae | Root |
Geographical Distribution and Biodiversity Considerations
The natural occurrence of this compound is intrinsically linked to the geographical distribution of its source plants.
Morinda officinalis is predominantly found in the subtropical and tropical climates of Southeast Asia. Its native range includes southern China and northern Vietnam. researchgate.netnih.gov The plant's highest biodiversity is centered in Southeast Asia, extending to New Guinea, New Caledonia, and Northern Australia. antropocene.it It thrives in warm temperate zones and can be cultivated in a wide range of tropical and warm-temperate ecosystems. antropocene.it
Damnacanthus indicus has a broad distribution across Eastern Asia. It is native to a region that includes India, Bangladesh, China, Bhutan, Japan, Korea, Myanmar, and Taiwan. iisc.ac.incoocan.jp This evergreen shrub is adaptable and can be found in various habitats within these regions. picturethisai.com
The presence of this compound in these species highlights the rich chemical diversity of the Rubiaceae family and underscores the importance of biodiversity in the discovery of novel natural products.
Isolation Methodologies from Natural Matrices
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction, followed by sophisticated purification techniques.
Extraction Techniques
The initial step in isolating anthraquinones like this compound involves extracting the compound from the plant material. The choice of solvent is crucial and depends on the polarity of the target molecule.
For the isolation of this compound from both Morinda officinalis and Damnacanthus indicus, the initial extraction was achieved using chloroform . nih.gov Chloroform is a non-polar solvent, which is effective for extracting free anthraquinone (B42736) aglycones (the non-sugar part of the molecule). researchgate.net
General strategies for anthraquinone extraction often employ a sequential process with solvents of increasing polarity. researchgate.net Non-polar solvents such as ether, benzene (B151609), dichloromethane, and ethyl acetate (B1210297) are typically used for the extraction of free aglycones. researchgate.netnih.gov For anthraquinone glycosides, which are more polar due to the attached sugar moieties, solvents like water, ethanol, methanol (B129727), or mixtures thereof are more suitable. researchgate.net
Other methods reported for extracting anthraquinones from plants in the Rubiaceae family include:
Refluxing the plant material with methanol. mdpi.com
Extraction with 80% aqueous ethanol, followed by liquid-liquid partitioning with ethyl acetate. phytojournal.com
Soxhlet extraction using ethanol. thaiscience.info
Ultrasonic-assisted extraction. numberanalytics.comfrontiersin.org
Table 2: Extraction Solvents Used for Anthraquinones
| Extraction Method | Solvent(s) | Target Anthraquinone Form |
|---|---|---|
| Solvent Extraction | Chloroform, Ether, Benzene, Dichloromethane, Ethyl Acetate | Free Aglycones |
| Solvent Extraction | Water, Ethanol, Methanol | Glycosides |
| Reflux | Methanol | General Anthraquinones |
Chromatographic Purification Strategies
Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of the target molecule, this compound.
While the specific chromatographic steps for the isolation of this compound are not detailed in the available literature, the purification of other anthraquinones from the Rubiaceae family provides insight into the likely methods used. These methods are based on the differential affinities of the compounds for a stationary phase and a mobile phase. numberanalytics.com
Commonly employed chromatographic techniques include:
Column Chromatography (CC): This is a fundamental purification technique. The crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. semanticscholar.org A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. By gradually increasing the polarity of the mobile phase, compounds are separated based on their polarity.
Sephadex LH-20 Column Chromatography: This is a type of size-exclusion chromatography that is particularly useful for separating small organic molecules like anthraquinones. It separates compounds based on their molecular size and is often used as a subsequent purification step after initial separation on silica gel. phytojournal.com
High-Performance Liquid Chromatography (HPLC): This is a high-resolution separation technique. For anthraquinones, reversed-phase HPLC with a C18 column is frequently used. numberanalytics.comnih.gov In this method, the stationary phase is non-polar (C18), and a polar mobile phase (often a mixture of water and methanol or acetonitrile) is used. This allows for the fine separation of closely related compounds.
The combination of these chromatographic methods allows for the isolation of pure this compound from the complex mixture of the initial plant extract.
Biosynthetic Pathways of Anthraquinones Relevant to 1,6 Dihydroxy 2,4 Dimethoxyanthraquinone
Polyketide Pathway
The polyketide pathway is a major route for the biosynthesis of a wide range of aromatic natural products, including many anthraquinones, particularly in fungi and some plant families like Polygonaceae and Rhamnaceae. researchgate.net This pathway utilizes simple building blocks, acetyl-CoA and malonyl-CoA, to construct a polyketide chain that undergoes a series of cyclization and aromatization reactions.
In this pathway, a starter unit, typically acetyl-CoA, is extended by several malonyl-CoA units in a process mechanistically similar to fatty acid biosynthesis. For the formation of the anthraquinone (B42736) core, one molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed to form a linear octaketide chain. researchgate.net This chain then undergoes intramolecular cyclizations and subsequent modifications to yield the characteristic tricyclic anthraquinone skeleton. rsc.org Anthraquinones derived from this pathway are often characterized by hydroxyl groups on both aromatic rings, such as the common 1,8-dihydroxy substitution pattern found in emodin (B1671224) and chrysophanol. fu-berlin.de
While direct evidence for the biosynthesis of 1,6-dihydroxy-2,4-dimethoxyanthraquinone via the polyketide pathway is not yet available, it is plausible that a polyketide-derived anthraquinone core could be subsequently modified by hydroxylation and methylation to yield the final product.
Shikimate Pathway (o-Succinylbenzoic Acid Pathway)
The shikimate pathway, also known as the o-succinylbenzoic acid (OSB) pathway, is the primary route for the biosynthesis of alizarin-type anthraquinones in higher plants, particularly in the Rubiaceae family. researchgate.netresearchgate.net This pathway is distinct from the polyketide pathway in its precursors and intermediates. In this pathway, one of the aromatic rings and the adjacent quinone ring are derived from chorismic acid, a key intermediate of the shikimate pathway, while the third ring is formed from isopentenyl diphosphate (B83284) (IPP). researchgate.net
The formation of the anthraquinone skeleton via this pathway involves the conversion of chorismate to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net OSB is then activated to its coenzyme A ester, which subsequently cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.net The final ring of the anthraquinone is then formed through the addition of an isoprene (B109036) unit from isopentenyl diphosphate (IPP) to DHNA. researchgate.net
The biosynthesis of anthraquinones through the shikimate pathway relies on precursors from primary metabolism:
Shikimic Acid: This is the central precursor for the formation of chorismic acid, which provides the carbon skeleton for one of the aromatic rings and the quinone ring of the anthraquinone. researchgate.netwikipedia.org The shikimate pathway itself begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate. wikipedia.org
α-Ketoglutarate: This intermediate from the Krebs cycle is a key component in the formation of o-succinylbenzoic acid, a crucial intermediate in this pathway. researchgate.net
Isopentenyl Diphosphate (IPP): This five-carbon building block is the universal precursor for all isoprenoids. researchgate.net In the context of anthraquinone biosynthesis via the shikimate pathway, IPP provides the carbon atoms for the third aromatic ring. researchgate.net IPP itself can be synthesized through two different pathways: the mevalonate (B85504) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net
Several key enzymatic steps are involved in the shikimate pathway leading to anthraquinones:
Isochorismate Synthase (ICS): This enzyme catalyzes the conversion of chorismate to isochorismate, a critical branch point directing metabolites towards anthraquinone biosynthesis. nih.gov
o-Succinylbenzoate Synthase (OSBS): This enzyme is responsible for the formation of o-succinylbenzoic acid from isochorismate and α-ketoglutarate. researchgate.net
Prenyltransferases: These enzymes play a crucial role in the final stages of the biosynthesis of many anthraquinones derived from the shikimate pathway. They catalyze the attachment of a prenyl group (derived from IPP) to the naphthoate intermediate, which is a key step in the formation of the third ring of the anthraquinone core. researchgate.net Specifically, 1,4-dihydroxy-2-naphthoate octaprenyltransferase has been identified as a key enzyme in the biosynthesis of menaquinone (vitamin K2) in bacteria, a process that shares similarities with anthraquinone biosynthesis. nih.gov
The final substitution pattern of this compound, with hydroxyl and methoxy (B1213986) groups on different rings, suggests that after the formation of the basic anthraquinone skeleton, further tailoring reactions are required. These modifications are carried out by specific enzymes such as hydroxylases and O-methyltransferases. For instance, O-methyltransferases catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the anthraquinone ring, a common step in the diversification of these natural products. nih.govnih.gov
Table 1: Key Precursors and Enzymes in Anthraquinone Biosynthesis
| Pathway | Key Precursors | Key Intermediates | Key Enzymes |
|---|---|---|---|
| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Octaketide chain | Polyketide Synthase (PKS) |
| Shikimate Pathway | Shikimic Acid, α-Ketoglutarate, Isopentenyl Diphosphate | Chorismic Acid, o-Succinylbenzoic Acid, 1,4-Dihydroxy-2-naphthoic Acid | Isochorismate Synthase (ICS), o-Succinylbenzoate Synthase (OSBS), Prenyltransferases |
| Tailoring Reactions | - | Dihydroxyanthraquinone precursor | Hydroxylases, O-Methyltransferases |
The biosynthesis of anthraquinones is a tightly regulated process, ensuring that these secondary metabolites are produced in response to specific developmental or environmental cues. The regulation can occur at various levels, including the expression of biosynthetic genes and the activity of key enzymes.
Chemoenzymatic Approaches to Pathway Elucidation
Understanding the intricate steps of biosynthetic pathways can be challenging. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, have emerged as powerful tools for elucidating these pathways. nih.govnih.gov
By synthesizing proposed intermediates chemically, researchers can feed these compounds to cell-free extracts or purified enzymes to verify their role in the pathway and to characterize the enzymes involved. nih.gov This strategy allows for the step-by-step dissection of a biosynthetic route and can help to identify and characterize previously unknown enzymes. For example, the synthesis of various anthraquinone precursors and their subsequent biotransformation using plant cell cultures or isolated enzymes can provide definitive evidence for their intermediacy and for the specific functions of the enzymes involved in the pathway. nih.gov Such approaches could be instrumental in definitively mapping the biosynthetic pathway of this compound.
Chemical Synthesis and Derivatization Strategies for 1,6 Dihydroxy 2,4 Dimethoxyanthraquinone and Analogues
Total Synthesis Approaches for the Anthraquinone (B42736) Core
The construction of the anthraquinone tricycle is a foundational step in the synthesis of 1,6-dihydroxy-2,4-dimethoxyanthraquinone. Various methodologies have been developed to achieve this, with Friedel-Crafts acylation and electron transfer reactions being prominent examples.
The Friedel-Crafts acylation is a classic and widely employed method for constructing the anthraquinone skeleton. wikipedia.orgupm.edu.my This reaction typically involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). royalsocietypublishing.orgresearchgate.netchemcess.com The process occurs in two main steps: an initial intermolecular acylation to form an o-benzoylbenzoic acid intermediate, followed by an intramolecular cyclization through dehydration to yield the anthraquinone core. chemcess.com
The regioselectivity of the initial acylation is influenced by the directing effects of the substituents on the benzene ring. For instance, the synthesis of substituted anthraquinones can be achieved by using appropriately substituted phthalic anhydrides or benzene derivatives. beilstein-journals.org However, the reaction can sometimes lead to mixtures of isomers, especially when dealing with substrates that have multiple possible sites for acylation. royalsocietypublishing.org In some cases, the conditions of the Friedel-Crafts reaction, such as the use of strong acids for cyclization, can cause the migration or loss of certain substituent groups, like isopropyl groups. royalsocietypublishing.org
Recent advancements have focused on improving the efficiency and environmental friendliness of this method. For example, one-pot procedures have been developed that combine the intermolecular acylation and intramolecular cyclization steps, saving time and reducing waste. thieme.de Alternative catalysts and reaction conditions, such as using Hβ zeolite modified with acetic acid, have also been explored to enhance catalytic activity and selectivity. researchgate.net
Table 1: Examples of Friedel-Crafts Acylation for Anthraquinone Synthesis
| Reactants | Catalyst/Reagents | Product | Reference |
| Phthalic anhydride, Benzene | AlCl₃, H₂SO₄ | Anthraquinone | wikipedia.orgchemcess.com |
| Isopropyl-substituted benzenes, Phthalic anhydride | AlCl₃, H₂SO₄ | Isopropyl-substituted anthraquinones | royalsocietypublishing.org |
| Aromatic aldehydes, o-iodoesters | Pd-catalyst, H₂SO₄ | Substituted anthraquinones | beilstein-journals.org |
| Phthalic anhydride, 2,3-dimethyl-1,4-hydroquinone | AlCl₃ | 1,4-Dihydroxy-2,3-dimethylanthraquinone | nih.gov |
This table provides illustrative examples of the Friedel-Crafts acylation method and is not an exhaustive list.
Electron transfer (ET) reactions offer an alternative and powerful approach for the synthesis and functionalization of the anthraquinone core. nih.gov These methods can be particularly useful for preparing highly functionalized anthraquinones that might be difficult to access through traditional routes. The SRN1 (radical nucleophilic substitution) reaction, a type of ET process, has been successfully applied to the synthesis of various anthraquinone derivatives. nih.gov
One example involves the reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with nitronate anions under ET conditions. nih.gov This reaction proceeds via a radical-anion chain mechanism, where an electron is transferred to the anthraquinone substrate, leading to the formation of a radical anion. This intermediate then expels a leaving group (e.g., chloride) to form a radical, which can then react with a nucleophile. This methodology allows for the introduction of a variety of functional groups onto the anthraquinone scaffold. nih.gov
Proton-coupled electron transfer (PCET) is another relevant ET process, particularly in the context of the electrochemical behavior of anthraquinones. acs.orgrsc.org While not a direct synthetic method for the core, understanding PCET is crucial for designing anthraquinone-based systems with specific redox properties, which can be important for their intended applications.
Targeted Synthesis of this compound and its Derivatives
The specific synthesis of this compound and its derivatives requires precise control over the introduction and modification of hydroxyl and methoxy (B1213986) groups on the pre-formed anthraquinone skeleton.
The introduction of hydroxyl (–OH) and methoxy (–OCH₃) groups onto the anthraquinone core is a critical step in the synthesis of this compound. These functional groups significantly influence the compound's chemical and biological properties. nih.govnih.gov
Hydroxylation can be achieved through various methods, including the replacement of sulfonic acid groups with hydroxyl groups, often under harsh conditions using reagents like calcium hydroxide. Another approach involves the demethylation of methoxy-substituted anthraquinones.
Methylation, the introduction of methoxy groups, is typically accomplished by reacting a hydroxylated anthraquinone with a methylating agent, such as dimethyl sulfate (B86663) (DMS) or methyl iodide, in the presence of a base. nih.gov The regioselectivity of both hydroxylation and methylation is a key challenge, and protecting groups may be necessary to ensure the desired substitution pattern.
For instance, the synthesis of 1,5- and 1,8-dihydroxyanthraquinones can be achieved by saponifying a mixture of the corresponding dimethoxyanthraquinones with a strong mineral acid in acetic acid. google.com The different solubilities of the resulting dihydroxy isomers can then be exploited for their separation.
The synthesis of structural analogues and isomers of this compound allows for the exploration of structure-activity relationships. These analogues may differ in the position and number of hydroxyl and methoxy groups, or they may contain other functional groups.
The synthesis of these analogues often follows similar strategies to that of the parent compound, starting with a suitably substituted anthraquinone core. For example, different isomers of dihydroxyanthraquinones can be prepared and subsequently methylated to yield various dimethoxydihydroxyanthraquinone isomers. google.com
The Diels-Alder reaction provides another versatile route to substituted anthraquinones. nih.gov This cycloaddition reaction, often followed by an aromatization step, allows for the construction of the anthraquinone ring system with a high degree of control over the substitution pattern. For example, the reaction of a substituted naphthoquinone with a diene can lead to the formation of a complex anthraquinone precursor. nih.gov
Table 2: Examples of Reactions for Synthesizing Anthraquinone Analogues
| Reaction Type | Reactants | Product | Reference |
| Diels-Alder Cycloaddition | Naphthoquinone, Butadiene | Tetrahydroanthraquinone (precursor) | wikipedia.org |
| Demethylation/Saponification | 1,5- and 1,8-Dimethoxyanthraquinone | 1,5- and 1,8-Dihydroxyanthraquinone | google.com |
| Bromination/Hydroxylation | 1-Aminoanthraquinone | 1-Amino-4-hydroxy-2-bromoanthraquinone | google.com |
This table provides examples of synthetic strategies and is not exhaustive.
Semi-synthetic Transformations and Chemical Modifications
Semi-synthetic approaches utilize naturally occurring anthraquinones as starting materials for the synthesis of this compound and its derivatives. researchgate.net Nature provides a rich source of anthraquinone compounds, often with pre-existing hydroxylation patterns. nih.govnih.gov These natural products can be isolated from various sources, including plants, fungi, and lichens. imrpress.comwikipedia.orgnih.gov
Common semi-synthetic modifications include:
Methylation and Demethylation: As described previously, these reactions are used to interconvert hydroxyl and methoxy groups to achieve the desired substitution pattern.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitution. liberty.edu
Nitration: The introduction of nitro groups can modify the electronic properties of the anthraquinone and can be subsequently reduced to amino groups, providing a point for further derivatization. researchgate.net
Acylation and Alkylation: These reactions can be used to introduce a wide variety of side chains and functional groups, further diversifying the library of synthetic anthraquinone analogues. rsc.org
These semi-synthetic strategies can be more efficient than total synthesis, as they start from a more complex and readily available scaffold. The choice between total synthesis and a semi-synthetic approach often depends on the availability of suitable starting materials and the complexity of the target molecule.
Glycosylation and Esterification Reactions
The hydroxyl groups on the anthraquinone core are primary targets for derivatization, with glycosylation and esterification being key strategies to alter the compound's physicochemical properties, such as solubility and bioavailability.
Glycosylation, the attachment of a sugar moiety, is a well-established method to enhance the water solubility and pharmacokinetic profile of drug candidates. For dihydroxyanthraquinones, glycosylation can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the Koenigs-Knorr method, where an aglycone is reacted with a glycosyl halide in the presence of a promoter. nih.gov Another approach is the use of glycosyl donors like trichloroacetimidates, which can be activated under mild acidic conditions.
A significant advancement in this area is the use of microbial systems for the synthesis of anthraquinone glucosides. For instance, engineered E. coli strains expressing glycosyltransferases have been successfully used to glucosylate various anthraquinone aglycones. mdpi.com This biotechnological approach offers an environmentally friendly and often more efficient alternative to traditional chemical synthesis. mdpi.com While direct glycosylation of this compound is not explicitly detailed in currently available research, the methods applied to other dihydroxyanthraquinones provide a strong basis for its potential glycosylation pathways.
Esterification of the hydroxyl groups is another common derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for producing esters. This reaction is typically reversible and driven to completion by removing water. While specific examples for this compound are not prevalent, the fundamental principles of esterification are broadly applicable to hydroxylated anthraquinones.
Side Chain Functionalization
Beyond modifying the hydroxyl groups, introducing or altering side chains on the anthraquinone backbone is a critical strategy for creating analogues with novel properties. This can involve the alkylation of hydroxyl groups or the introduction of new functional groups through carbon-carbon bond-forming reactions.
The synthesis of various anthraquinone derivatives often involves the reaction of a dihydroxyanthraquinone with alkyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). arkat-usa.org This approach allows for the introduction of a wide range of alkyl and substituted alkyl side chains.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become powerful tools for the functionalization of the anthraquinone core. These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical diversity of the synthesized analogues. The modification of side chains has been shown to have a profound impact on the biological activity of anthraquinone derivatives, including their potential as anticancer agents. mdpi.comnih.gov For example, the introduction of aminoalkylamino side chains has been explored to enhance the antineoplastic activity of anthraquinones. nih.gov
Biological Activities and Mechanistic Investigations of 1,6 Dihydroxy 2,4 Dimethoxyanthraquinone
Antimicrobial Activity
The antimicrobial potential of anthraquinone (B42736) derivatives has been widely reported, suggesting their possible application in developing new agents to combat microbial infections. The unique chemical structure of 1,6-Dihydroxy-2,4-dimethoxyanthraquinone, featuring both hydroxyl and methoxy (B1213986) functional groups, is believed to contribute to its biological properties.
While specific studies detailing the antibacterial efficacy of this compound are not extensively available in the current body of scientific literature, the broader class of anthraquinones has demonstrated notable antibacterial activity. The polarity of substituents on the anthraquinone ring appears to significantly influence their antibacterial potency, with stronger polarity often correlating with a more potent effect. The presence of hydroxyl groups, such as those at the 1 and 6 positions of the target compound, is a common feature among biologically active anthraquinones.
To illustrate the potential antibacterial spectrum of anthraquinone derivatives, the following table presents the Minimum Inhibitory Concentration (MIC) values of a structurally related compound, 6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone), against various bacterial strains. It is important to note that these values are for a different, albeit related, compound and are provided for comparative purposes only, as direct MIC data for this compound is not currently available.
Table 1: Illustrative Antibacterial Activity of a Related Anthraquinone Compound
| Bacterium | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Not Specified | 62.5 |
| Staphylococcus epidermidis | Not Specified | 15.62 |
Data presented is for 6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) and is for illustrative purposes only.
Similar to their antibacterial properties, anthraquinones have also been investigated for their antifungal capabilities. The structural features that contribute to antibacterial activity are often implicated in their antifungal effects as well.
Specific data on the antifungal efficacy of this compound is not readily found in published research. However, studies on other hydroxylated and methoxylated anthraquinones provide insight into their potential antifungal spectrum. For context, the table below shows the MIC values of 6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) against several fungal species. As with the antibacterial data, this information is intended to be illustrative of the potential of this class of compounds.
Table 2: Illustrative Antifungal Activity of a Related Anthraquinone Compound
| Fungus | Strain | MIC (µg/mL) |
|---|---|---|
| Aspergillus flavus | Not Specified | 3.90 |
| Aspergillus niger | Not Specified | 7.81 |
| Trichophyton mentagrophytes | Not Specified | 15.62 |
| Trichophyton rubrum | 57 | 7.81 |
Data presented is for 6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) and is for illustrative purposes only.
The mechanisms through which anthraquinones exert their antimicrobial effects are thought to be multifaceted. For antibacterial action, several modes of action have been proposed for this class of compounds. These include the disruption of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents. For instance, studies on 1,8-dihydroxy-anthraquinone have shown its ability to interact with the cell wall and membrane of Staphylococcus aureus, causing cytoplasmic leakage and cell destruction. nih.gov
Furthermore, inhibition of nucleic acid and protein synthesis, as well as the blockage of energy metabolism, are other proposed mechanisms. The planar structure of the anthraquinone ring is thought to facilitate intercalation with bacterial DNA, thereby inhibiting vital cellular processes.
The presence of both hydroxyl and methoxy groups on this compound likely plays a crucial role in its potential antimicrobial activity. The hydroxyl groups can form hydrogen bonds and may be involved in chelating metal ions essential for bacterial enzyme function, while the methoxy groups can influence the compound's lipophilicity, affecting its ability to penetrate microbial cell membranes.
Antioxidant Activity
Anthraquinones, including derivatives like this compound, are recognized for their potential antioxidant properties, which could be beneficial in mitigating diseases related to oxidative stress. nih.gov
The antioxidant capacity of a compound is often evaluated through its ability to scavenge free radicals. Common in vitro assays for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific DPPH assay results, such as the half-maximal inhibitory concentration (IC50), for this compound are not well-documented, the general structure of dihydroxyanthraquinones suggests a potential for radical scavenging activity. The phenolic hydroxyl groups are key to this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it.
Cellular antioxidant effects of some related compounds have been observed. For example, certain chalcones, which also possess phenolic structures, have been shown to increase cell viability, decrease apoptosis, and scavenge reactive oxygen species (ROS) in cells under oxidative stress. nih.gov They have also been found to enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and increase levels of glutathione (B108866) (GSH). nih.gov
The antioxidant activity of compounds like this compound may involve their interaction with various cellular pathways that mitigate oxidative stress. One of the key mechanisms by which phenolic compounds exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to stabilize free radicals. The ease with which this occurs is related to the bond dissociation energy of the O-H bond.
Structure-Activity Relationship (SAR) Studies
Impact of Anthraquinone Core Modifications on Activity Profiles
Without any scientific studies on this specific compound, it is not possible to provide the detailed, informative, and scientifically accurate content as requested in the outline.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise chemical structure of 1,6-dihydroxy-2,4-dimethoxyanthraquinone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, the precise placement of each proton and carbon atom, as well as the substitution pattern on the anthraquinone (B42736) core, can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its aromatic protons, methoxy (B1213986) groups, and hydroxyl groups. The hydroxyl protons involved in intramolecular hydrogen bonding with the quinone carbonyls are expected to resonate at a very low field, typically in the range of δ 12.0–13.0 ppm. researchgate.netchemicalbook.com The aromatic protons on the two rings will show distinct splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with neighboring protons. The two methoxy groups would likely appear as sharp singlets at around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The two carbonyl carbons of the quinone system are typically observed at highly deshielded chemical shifts, often above δ 180 ppm. researchgate.net The carbons bearing the hydroxyl and methoxy groups will also have characteristic chemical shifts, and the remaining aromatic carbons can be assigned based on their substitution and comparison with data from related anthraquinone compounds. nih.govchemicalbook.com
2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling relationships between adjacent protons, helping to identify the sequence of protons on the aromatic rings. bas.bg
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. bas.bg
HMBC (Heteronuclear Multiple Bond Correlation) is particularly important as it shows correlations between protons and carbons over two or three bonds. This allows for the unambiguous assignment of the methoxy groups and the connection of the different fragments of the molecule. researchgate.netbas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for similar anthraquinone structures.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | C-OH | - | ~160-165 |
| 1-OH | -OH | ~12.5 (s) | - |
| 2 | C-OCH₃ | - | ~155-160 |
| 2-OCH₃ | -OCH₃ | ~3.9 (s) | ~55-60 |
| 3 | C-H | ~6.7-6.9 (s) | ~95-100 |
| 4 | C-OCH₃ | - | ~158-162 |
| 4-OCH₃ | -OCH₃ | ~4.0 (s) | ~55-60 |
| 5 | C-H | ~7.2-7.4 (d) | ~118-122 |
| 6 | C-OH | - | ~162-166 |
| 6-OH | -OH | ~12.8 (s) | - |
| 7 | C-H | ~7.6-7.8 (t) | ~123-127 |
| 8 | C-H | ~7.8-8.0 (d) | ~115-120 |
| 9 | C=O | - | ~185-190 |
| 10 | C=O | - | ~180-185 |
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₂O₆), the expected exact mass is 300.0634 Da. nih.gov This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Fragmentation Pattern: In electron impact (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion will undergo fragmentation. The fragmentation pattern is characteristic of the compound's structure. For methoxylated anthraquinones, common fragmentation pathways include the loss of a methyl group (M-15) to form a stable ion, and the successive loss of carbon monoxide (CO) molecules (M-28). nih.govmiamioh.edu The specific fragmentation pattern helps to confirm the presence and location of the methoxy and hydroxyl groups.
Molecular Networking: This is a powerful bioinformatics approach used in metabolomics to visualize and organize MS/MS data. In the context of natural product research, molecular networking can help to identify known compounds and discover new, structurally related analogues within a complex mixture. By clustering compounds with similar fragmentation patterns, it is possible to identify other dihydroxy-dimethoxy anthraquinone isomers or related derivatives present in a sample.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl, carbonyl, ether, and aromatic moieties. nist.govresearchgate.net
Key IR Absorption Bands:
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl groups. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups would be observed just below 3000 cm⁻¹.
C=O Stretching: The quinone carbonyl groups will give rise to strong absorption bands in the range of 1610-1680 cm⁻¹. The exact position is influenced by conjugation and intramolecular hydrogen bonding, which tends to shift the absorption to a lower wavenumber. masterorganicchemistry.com
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ether linkages (Ar-O-CH₃) and the phenolic hydroxyl groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound This table is predictive and based on typical values for similar functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H stretch | Phenolic -OH (hydrogen-bonded) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Methoxy -OCH₃ |
| 1610-1650 | C=O stretch | Quinone C=O (hydrogen-bonded) |
| 1450-1600 | C=C stretch | Aromatic ring |
| 1200-1280 | C-O stretch | Aryl ether (Ar-O-C) |
| 1000-1150 | C-O stretch | Aryl ether (C-O-Ar) |
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from complex mixtures, such as natural product extracts or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthraquinones due to its high resolution and sensitivity. cabidigitallibrary.org A reversed-phase HPLC method is typically employed for the separation of these compounds.
Stationary Phase: A C18 column is the most common choice, providing good separation for moderately polar compounds like anthraquinones. nih.gov
Mobile Phase: A gradient elution is often used, starting with a more polar solvent mixture and gradually increasing the proportion of the less polar organic solvent. Common mobile phases consist of mixtures of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
Detection: UV-Vis detection is standard for anthraquinones as they possess a strong chromophore. Detection is often performed at multiple wavelengths, such as 254 nm and 435 nm, to optimize sensitivity for different anthraquinone structures. nih.gov Coupling HPLC with a mass spectrometer (HPLC-MS) provides both separation and mass information, allowing for confident peak identification.
Gas Chromatography (GC) is generally less suitable for the direct analysis of dihydroxyanthraquinones due to their low volatility and thermal lability. The high temperatures required for GC analysis can lead to decomposition of the analyte. However, GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of more volatile anthraquinones or after derivatization of the hydroxyl groups to increase volatility and thermal stability. nih.govchrom-china.comnih.gov For instance, silylation of the hydroxyl groups can make the compound amenable to GC analysis.
Biotechnological and Metabolic Engineering Perspectives
Microbial Production of Anthraquinones
Microbial fermentation is a cornerstone of biotechnology, providing a platform for producing a wide array of chemical compounds. While 1,6-Dihydroxy-2,4-dimethoxyanthraquinone is primarily known as a plant-derived metabolite, the broader class of anthraquinones is readily produced by various microorganisms, making microbial fermentation a viable strategy for its potential future production.
Currently, this compound has been identified in plant species such as Rubia cordifolia nih.gov. However, dedicated screening programs have successfully identified various fungi and bacteria capable of producing other structurally related anthraquinones. Endophytic fungi, which live within plant tissues, are a particularly rich source of novel bioactive compounds, including quinones nih.govrsc.org. For instance, species of Aspergillus and Shiraia are known producers of different anthraquinone (B42736) derivatives.
Table 1: Examples of Microorganisms Producing Anthraquinones
| Microorganism | Anthraquinone Produced | Reference |
|---|---|---|
| Aspergillus chevalieri | Physcion (B1677767) | uwa.edu.au |
| Shiraia bambusicola | Shiraiarin (1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione) | nih.gov |
The identification of a natural microbial producer of this compound or the use of a heterologous host organism would be the first step toward developing a fermentation-based production process.
Once a producing microorganism is identified or engineered, optimizing fermentation conditions is critical to maximizing product yield. This involves a multiparametric approach, adjusting physical and chemical factors of the culture environment. Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration/agitation rates.
For example, in the production of the anthraquinone physcion by Aspergillus chevalieri, the highest yield was achieved by systematically optimizing conditions to an initial pH of 6.6, a temperature of 28°C, a glucose concentration of 30 g/L, and a rotary shaker speed of 177 rpm over an 11-day fermentation period uwa.edu.au. Similarly, the production of shiraiarin by Shiraia bambusicola was found to be significantly influenced by the choice of carbon and nitrogen sources, with lactose (B1674315) and NaNO3 being optimal nih.gov. The pH also played a crucial role, with the product forming during the stationary phase when the pH exceeded 8.0 nih.gov.
Table 2: Key Parameters for Fermentation Optimization of Anthraquinones
| Parameter | Example Condition for Physcion Production uwa.edu.au | Example Condition for Shiraiarin Production nih.gov |
|---|---|---|
| Carbon Source | Glucose (30 g/L) | Lactose |
| Nitrogen Source | Not specified as primary factor in final optimization | NaNO3 |
| Temperature | 28 °C | Not specified |
| pH | Initial pH 6.6 | Formation above pH 8.0 |
| Agitation | 177 rpm | Not specified |
| Fermentation Time | 11 days | Stationary phase |
Metabolic Engineering for Enhanced Yields or Novel Derivatives
Metabolic engineering provides powerful tools to rationally modify the biosynthetic capabilities of microorganisms. These techniques can be used to increase the production of a desired compound, eliminate the formation of unwanted byproducts, or even generate novel derivatives not found in nature.
Anthraquinones are typically synthesized via the polyketide pathway, which involves the sequential condensation of small carboxylic acid units by polyketide synthases (PKS) rsc.org. This core pathway is often supplemented by precursors from the shikimate or mevalonate (B85504) (MVA) pathways, which provide starter units or components for later modifications nih.govnih.gov.
Metabolic engineering strategies focus on manipulating the genes that encode the enzymes of these pathways. Key approaches include:
Heterologous Expression: Entire biosynthetic pathways can be transferred from a native producer (like a plant) into a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This has been successfully demonstrated for the production of plant-specific anthocyanins in E. coli by introducing a four-enzyme pathway from different plant origins.
Blocking Competing Pathways: Deleting genes responsible for diverting precursors to unwanted side products can increase the availability of substrates for the target pathway, thereby enhancing the final yield.
The structural diversity of anthraquinones arises from the action of tailoring enzymes that modify the polyketide backbone. These enzymes, including oxygenases, methyltransferases, and glycosyltransferases, add functional groups at specific positions, creating a vast array of derivatives nih.gov. Engineering these enzymes allows for the precise synthesis of a desired compound like this compound.
For instance, the specific hydroxylation and methoxylation pattern of the target compound is determined by the regioselectivity of cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). By discovering or engineering enzymes with the desired specificity, the synthesis can be directed towards a single product. A study on the biosynthesis of anthraquinone-fused enediynes identified a two-enzyme system, DynE13 (a flavin-dependent oxygenase) and DynA1 (a cofactor-free oxygenase), that work in tandem to install hydroxyl groups on an anthracene (B1667546) core. Altering the substrate specificity of such enzymes through directed evolution or site-directed mutagenesis could enable the production of custom-designed anthraquinones.
Table 3: Key Enzyme Classes for Anthraquinone Biosynthesis and Engineering
| Enzyme Class | Function | Engineering Potential |
|---|---|---|
| Polyketide Synthase (PKS) | Forms the core anthraquinone scaffold from acyl-CoA units. rsc.org | Modify to accept different starter/extender units for novel backbones. |
| Oxygenase (e.g., CYPs) | Adds hydroxyl groups at specific positions on the scaffold. nih.gov | Engineer regioselectivity to control hydroxylation patterns. |
| O-Methyltransferase (OMT) | Adds methyl groups to hydroxyls, forming methoxy (B1213986) groups. nih.gov | Engineer to control the position and number of methoxy groups. |
| Glycosyltransferase (UGT) | Attaches sugar moieties to the anthraquinone. nih.gov | Create glycosylated derivatives with altered solubility or activity. |
Future Directions and Emerging Research Avenues for 1,6 Dihydroxy 2,4 Dimethoxyanthraquinone
Integrated Omics Approaches in Understanding Biological Interactions
The advent of high-throughput "omics" technologies offers a powerful lens through which to view the complex interactions between 1,6-dihydroxy-2,4-dimethoxyanthraquinone and biological systems. frontiersin.orgnih.govmdpi.com By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target studies to a more holistic understanding of the compound's mechanism of action. mdpi.comnih.gov
Transcriptomic studies, such as those performed on Senna occidentalis and Rubia yunnanensis, have successfully identified genes involved in the biosynthesis of anthraquinones. frontiersin.orgnih.govnih.govfrontiersin.org Similar approaches could be applied to cells or tissues treated with this compound to reveal which genes and signaling pathways are modulated by the compound. For instance, a comparative transcriptomic analysis of treated versus untreated cancer cells could pinpoint key regulatory genes responsible for its potential anti-proliferative effects.
Proteomic profiling can provide a snapshot of the proteins that are differentially expressed or modified following exposure to the compound. This can help in identifying direct protein targets or downstream effectors. nih.gov Metabolomic analysis, on the other hand, can reveal changes in the cellular metabolic landscape, offering insights into how the compound affects cellular energy and biosynthetic pathways. mdpi.com
The true power of these technologies lies in their integration. frontiersin.org For example, a combined transcriptomic and metabolomic study could correlate changes in gene expression with alterations in metabolic pathways, providing a more complete picture of the compound's biological impact. Such integrated omics approaches have been successfully used to understand host-pathogen interactions and complex diseases, and their application to this compound research holds immense promise for uncovering its therapeutic mechanisms. nih.govnih.gov
Table 1: Examples of Integrated Omics Studies on Anthraquinone-Producing Organisms
| Organism | Omics Technologies Used | Key Findings | Reference |
| Senna occidentalis | RNA-Seq and Iso-Seq (Transcriptomics) | Identified unigene sequences related to major secondary metabolite biosynthesis pathways and critical transcription factor families. | frontiersin.orgnih.gov |
| Rubia yunnanensis | Illumina HiSeq (Transcriptomics), UPLC-MS/MS (Metabolomics) | Identified 15 putative genes involved in anthraquinone (B42736) biosynthesis and correlated their expression with the content of specific anthraquinones. | nih.gov |
| Rheum palmatum | Untargeted Metabolomics | Identified 631 differential metabolites, including 8 key compounds linked to flavonoid biosynthesis. | mdpi.com |
Computational Chemistry and Molecular Modeling in SAR and Mechanism Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective way to predict the biological activity of compounds and elucidate their mechanisms of action. igi-global.com These in silico methods can be powerfully applied to this compound to guide future experimental work. researchgate.netsiftdesk.org
Molecular docking studies can predict how this compound binds to the active sites of various protein targets. tandfonline.com For instance, based on the known anticancer activities of other anthraquinones, it could be docked against key cancer-related proteins like topoisomerases, kinases, or apoptosis regulators to identify potential molecular targets. nih.govnih.govacs.org Studies on other anthraquinone derivatives have successfully used molecular docking to understand their binding mechanisms with targets such as caspase-3, Bcl-2, and cyclin-dependent protein kinase 2 (CDK2). nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of related anthraquinone compounds with their biological activities. nih.govnih.govresearchgate.net By systematically modifying the structure of this compound in silico and predicting the activity of the virtual derivatives, researchers can identify which structural motifs are crucial for its therapeutic effects. This can guide the synthesis of new, more potent analogues. nih.gov
Molecular dynamics (MD) simulations can provide a dynamic view of the interaction between this compound and its target proteins over time. nih.govacs.org This can help to assess the stability of the predicted binding poses and reveal important conformational changes in both the compound and the protein upon binding. mdpi.comresearchgate.net
Table 2: Examples of Computational Studies on Anthraquinone Derivatives
| Compound Class | Computational Method | Investigated Target/Property | Key Findings | Reference |
| Anthraquinone derivatives | 3D-QSAR, Molecular Docking, MD Simulations | PGAM1 inhibitors | Elucidated structure-activity relationships and provided guidance for the design of new inhibitors. | nih.gov |
| Emodin (B1671224) and Chrysophanol | Molecular Docking, In Silico ADME/Tox | Caspase-3, Bcl-2, TNIK, CDK2 | Predicted strong binding interactions with key cancer-related protein targets. | nih.gov |
| Heteroarene-fused anthraquinones | Molecular Docking, MD Simulations | Aurora Kinase A | Revealed stable binding modes in the active site and interactions with key residues. | acs.org |
| 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione | DFT, Molecular Docking | DNA | Showed high binding affinity to DNA, suggesting potential anticancer properties. | tandfonline.com |
Exploration of Synergistic Effects with other Bioactive Compounds
The exploration of synergistic interactions between this compound and other bioactive compounds represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govbenthamscience.com This approach is particularly relevant in the fields of antimicrobial and anticancer therapy. nih.govnih.govrsc.org
In the context of infectious diseases, many anthraquinones have demonstrated antibacterial activity. rsc.orgdeepdyve.com A notable study on the anthraquinone rhein (B1680588) showed that its antibacterial effect against Porphyromonas gingivalis was significantly potentiated when used in combination with metronidazole (B1676534) or other natural polyphenols. nih.govresearchgate.net This suggests that this compound could be investigated for similar synergistic effects with conventional antibiotics against a range of pathogenic bacteria. Such combinations could potentially reduce the required doses of antibiotics, thereby minimizing side effects and the development of antibiotic resistance.
In cancer research, several anthraquinone derivatives are used as chemotherapeutic agents. mdpi.com However, their efficacy can be limited by chemoresistance. benthamscience.com Combining this compound with existing anticancer drugs could be a viable strategy to overcome this challenge. For example, it could be tested in combination with drugs like doxorubicin (B1662922) or cisplatin (B142131) to see if it can sensitize cancer cells to these agents. Natural anthraquinones have been shown to induce apoptosis in various cancer cell lines, and this pro-apoptotic activity could complement the cytotoxic effects of conventional chemotherapeutics. nih.gov
Furthermore, the antioxidant properties of many anthraquinones could be leveraged to mitigate the oxidative stress-related side effects of some cancer therapies. nih.gov Investigating the synergistic potential of this compound in well-designed in vitro and in vivo models is a critical next step.
Table 3: Examples of Synergistic Effects of Anthraquinones
| Anthraquinone | Combined with | Therapeutic Area | Observed Effect | Reference |
| Rhein | Metronidazole, Licochalcone A, Myricetin | Antibacterial | Synergistic inhibition of Porphyromonas gingivalis growth. | nih.gov |
| Anthraquinones (general) | Conventional Chemotherapy Drugs | Anticancer | Potential to act as adjuvants to enhance the efficacy of standard cancer therapies. | benthamscience.com |
| Rhein | Ampicillin or Cloxacillin | Antibacterial | Significant synergistic antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA). | researchgate.net |
Table of Mentioned Compounds
Q & A
Q. What are the primary natural sources and isolation methods for 1,6-Dihydroxy-2,4-dimethoxyanthraquinone?
The compound is primarily isolated from the roots of Morinda officinalis using chloroform extraction followed by chromatographic separation. This method yields this compound alongside other anthraquinones, with structural confirmation via NMR and mass spectrometry .
Q. What synthetic protocols are commonly used to prepare this compound in laboratory settings?
A standard approach involves refluxing precursors like 2-(morpholinodiazenyl)anthracene-9,10-dione with methylene-active compounds in acetic acid, catalyzed by sodium acetate. Purification includes crystallization from dimethylformamide-ethanol mixtures . Alternative routes employ alkylation or methoxylation of dihydroxyanthraquinones using K₂CO₃ in DMF, optimizing reaction time and temperature for substituent positioning .
Q. How are physicochemical properties (e.g., solubility, logP) determined for this compound, and why are they critical in experimental design?
Properties like AlogP (−0.48) and solubility (0.30) are calculated using computational tools or measured via HPLC/UV-Vis. These parameters guide solvent selection for bioassays and pharmacokinetic studies, ensuring compatibility with in vitro and in vivo models .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
Variability arises from differences in extraction protocols (e.g., solvent polarity), biological assay conditions (e.g., cell lines), or compound purity. Standardized isolation methods (e.g., chloroform partitioning ) and dose-response validation in multiple models are recommended to mitigate contradictions .
Q. How do the positions of hydroxy and methoxy groups influence the compound’s bioactivity and target interactions?
Molecular docking studies suggest that the 1,6-dihydroxy and 2,4-dimethoxy substituents enhance binding to enzymes like acetylcholinesterase, relevant to neurodegenerative disease research. Comparative analysis with analogs (e.g., 1,6-dihydroxy-2-methoxyanthraquinone) reveals steric and electronic effects on affinity .
Q. What crystallographic techniques validate the molecular configuration of this compound and its derivatives?
X-ray diffraction analysis, as applied to analogs like 6,7-dimethoxy-1,4-anthraquinone, provides bond-length data (e.g., C3–C4: 1.471 Å) and confirms planar anthraquinone frameworks. Such structural insights aid in rational drug design and SAR studies .
Q. How can synthetic yields be optimized while minimizing side reactions in anthraquinone functionalization?
Catalytic systems (e.g., Pd(OAc)₂/PPh₃ for C–C coupling ) and controlled reaction times reduce byproducts. Solvent selection (e.g., DMF for polar intermediates) and stepwise methoxylation also improve regioselectivity .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 300.28 g/mol | High-resolution MS |
| AlogP | −0.48 | Computational prediction |
| Solubility (LogS) | 0.30 | HPLC/UV-Vis |
Table 2. Comparative Bioactivity of Anthraquinones from Morinda officinalis
| Compound | Bioactivity (IC₅₀) | Target |
|---|---|---|
| This compound | 18.42 µM | Acetylcholinesterase |
| Rubiadin | 25.6 µM | NF-κB pathway |
| Physcion | 32.1 µM | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
